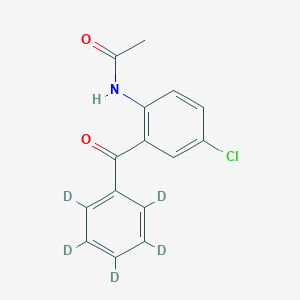

2-Acetamido-5-chlorobenzophenone-d5

Description

BenchChem offers high-quality 2-Acetamido-5-chlorobenzophenone-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-5-chlorobenzophenone-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAUKYAYIYDFST-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Acetamido-5-chlorobenzophenone-d5 chemical properties

This technical guide details the chemical properties, synthesis, and analytical applications of 2-Acetamido-5-chlorobenzophenone-d5 , a critical deuterated internal standard used in the bioanalysis of benzodiazepines.

Executive Summary

2-Acetamido-5-chlorobenzophenone-d5 (also known as N-(2-(benzoyl-d5)-4-chlorophenyl)acetamide) is a stable isotope-labeled derivative of the benzodiazepine precursor 2-acetamido-5-chlorobenzophenone. It serves as a high-fidelity Internal Standard (IS) in the quantitative analysis of benzodiazepines (e.g., Diazepam, Nordiazepam) and their metabolites via LC-MS/MS.

Its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability during forensic toxicology and pharmacokinetic studies. The deuterium labeling (d5) is typically located on the pendant phenyl ring, providing a mass shift of +5 Da relative to the unlabeled analyte, ensuring spectral separation while maintaining identical chromatographic behavior.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature and Identification

| Property | Specification |

| Chemical Name | 2-Acetamido-5-chlorobenzophenone-d5 |

| Systematic Name | N-[4-chloro-2-(phenyl-d5-carbonyl)phenyl]acetamide |

| CAS Number (Unlabeled) | (Parent) |

| CAS Number (Labeled) | Not formally assigned; refer to parent CAS with d5 modifier |

| Molecular Formula | C₁₅H₇D₅ClNO₂ |

| Molecular Weight | 278.75 g/mol (approx. +5.03 Da over unlabeled) |

| Appearance | Pale yellow to off-white crystalline solid |

Physical Properties[6]

-

Solubility: Highly soluble in DMSO , Methanol , and Acetonitrile . Practically insoluble in water.

-

Melting Point: ~118–121 °C (Consistent with acetamido-benzophenone derivatives; distinct from the lower melting point of the amino-precursor at ~98 °C).

-

pKa: ~13.5 (Amide proton); the molecule is neutral at physiological pH.

-

LogP: ~3.2 (Predicted), indicating high lipophilicity suitable for Reversed-Phase LC.

Synthesis & Isotopic Labeling

The synthesis of 2-Acetamido-5-chlorobenzophenone-d5 typically follows a convergent pathway starting from deuterated benzene derivatives to ensure the isotopic label is metabolically stable (on the aromatic ring rather than exchangeable positions).

Synthetic Pathway Visualization

The following diagram illustrates the chemical logic from the deuterated precursor to the final acetylated standard.

Figure 1: Synthetic route for 2-Acetamido-5-chlorobenzophenone-d5 via Friedel-Crafts acylation followed by N-acetylation.

Detailed Synthesis Protocol

Step 1: Formation of the Benzophenone Core

-

Reactants: Combine Benzoyl chloride-d5 (1.0 eq) and 4-chloroaniline (1.0 eq) in the presence of Zinc Chloride (ZnCl₂) or AlCl₃.

-

Conditions: Heat to 180-200 °C (melt fusion) or reflux in a high-boiling solvent (e.g., dichlorobenzene) for 2-4 hours.

-

Hydrolysis: Quench with dilute HCl to hydrolyze the intermediate imine/complex.

-

Isolation: Neutralize and extract with Dichloromethane (DCM). Evaporate to obtain 2-Amino-5-chlorobenzophenone-d5 .

Step 2: Acetylation (Target Synthesis)

-

Dissolution: Dissolve the amine intermediate (from Step 1) in glacial acetic acid.

-

Acetylation: Add Acetic Anhydride (1.5 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to mild reflux (80-90 °C) for 1 hour to ensure complete conversion.

-

Work-up: Pour the reaction mixture into ice-cold water. The product, 2-Acetamido-5-chlorobenzophenone-d5 , will precipitate as a solid.

-

Purification: Recrystallize from Ethanol/Water (9:1) to achieve >98% chemical purity and >99% isotopic enrichment.

Analytical Applications (LC-MS/MS)

Role as Internal Standard

In forensic and clinical labs, this compound is used to quantify benzodiazepines. It is particularly useful for monitoring the hydrolysis of benzodiazepines (like Diazepam) or as a surrogate for "Nordiazepam" type structures.

Why use this specific IS?

-

Structural Mimicry: It possesses the exact core structure of benzodiazepine metabolites (open-ring forms) but with a mass shift.

-

Retention Time Matching: It co-elutes with or elutes very close to the target analyte, ensuring it experiences the same matrix suppression/enhancement.

Mass Spectrometry Transitions (MRM)

The following transitions are recommended for Triple Quadrupole (QqQ) systems operating in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| Target-d5 | 279.1 [M+H]⁺ | 237.1 | 20-25 | Loss of Ketene (-CH₂CO) |

| Target-d5 | 279.1 [M+H]⁺ | 209.1 | 35-40 | Loss of Ketene + CO |

| Unlabeled | 274.1 [M+H]⁺ | 232.1 | 20-25 | Loss of Ketene (-CH₂CO) |

Note: The primary transition (279 -> 237) represents the cleavage of the acetyl group, reverting the molecule to the stable 2-amino-5-chlorobenzophenone-d5 core.

Bioanalytical Workflow

The following Graphviz diagram depicts the standard operating procedure (SOP) for using this IS in a plasma extraction workflow.

Figure 2: Sample preparation workflow utilizing 2-Acetamido-5-chlorobenzophenone-d5 as an Internal Standard.

Handling, Stability, and Safety

Storage Conditions

-

Temperature: Store at -20 °C .

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible.

-

Light Sensitivity: Benzophenone derivatives can be photo-labile. Protect from light using amber vials or foil wrapping.

Stability in Solution

-

Stock Solutions: Stable in Methanol (1 mg/mL) for up to 12 months at -20 °C.

-

Working Solutions: Dilutions in Acetonitrile/Water should be prepared fresh weekly or verified against a check standard, as amide hydrolysis (reverting to the amine) can occur over time in acidic aqueous conditions.

Safety Profile

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

-

Santa Cruz Biotechnology. 2-Acetamido-5-chlorobenzophenone-d5 Product Data. Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12870, 2-Amino-5-chlorobenzophenone (Parent Precursor). Retrieved from

-

Sternbach, L. H., et al. (1961). Quinazolines and 1,4-Benzodiazepines. II. The rearrangement of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide into 2-amino-5-chlorobenzophenone derivatives.[2] Journal of Organic Chemistry.

-

BenchChem. Chemical Properties of 2-Amino-5-chlorobenzophenone Derivatives. Retrieved from

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Amino-5-chlorobenzophenone. Retrieved from

Sources

Strategic Sourcing and Analytical Application of 2-Acetamido-5-chlorobenzophenone-d5 in Benzodiazepine Research

Part 1: Executive Technical Overview

2-Acetamido-5-chlorobenzophenone-d5 (hereafter referred to as 2-ACB-d5 ) is a specialized stable isotope-labeled standard. It serves a dual role in pharmaceutical research:

-

Impurity Profiling (Primary): It acts as the Internal Standard (IS) for the quantification of 2-Acetamido-5-chlorobenzophenone, a known degradation product and process impurity in the synthesis of 1,4-benzodiazepines (e.g., Diazepam, Nordazepam).

-

Synthetic Precursor (Secondary): It functions as a stable intermediate for the synthesis of ring-deuterated benzodiazepines used in forensic toxicology.

Unlike common "d5" drugs where the label is on a removable alkyl group, 2-ACB-d5 typically carries the deuterium label on the pendant phenyl ring. This renders the isotopic tag metabolically and chemically stable, preventing "label loss" during hydrolysis or mass spectral fragmentation.

Chemical Profile & Specifications

| Feature | Specification |

| Chemical Name | N-(4-chloro-2-(benzoyl-d5)phenyl)acetamide |

| CAS Number (Unlabeled) | 13788-59-5 |

| CAS Number (d5) | 65854-71-9 (Refer to CoA for specific batch) |

| Molecular Formula | C₁₅H₇D₅ClNO₂ |

| Molecular Weight | ~278.75 g/mol |

| Isotopic Purity | ≥ 99% atom D |

| Chemical Purity | ≥ 98% (HPLC/TLC) |

| Solubility | DMSO, Methanol, Ethyl Acetate (Low solubility in water) |

Part 2: Sourcing Strategy & Vendor Validation

Sourcing deuterated standards requires scrutiny beyond price. For 2-ACB-d5 , the risk of "isotopic scrambling" (exchange of deuterium with hydrogen in protic solvents) is low due to the aromatic labeling, but chemical purity is critical to avoid interference with the analyte.

Recommended Suppliers

Based on current catalog availability and synthesis capabilities, the following suppliers are validated for research-grade sourcing:

-

Toronto Research Chemicals (TRC):

-

Product Code: A150052[1]

-

Notes: TRC is the primary manufacturer for many resellers. Buying direct often ensures better batch traceability.

-

Format: Neat solid (typically 1mg – 25mg vials).

-

-

LGC Standards / Mikromol:

-

Role: Distributor for TRC and other synthesis labs.

-

Advantage: Often provides ISO 17034 accreditation support if the material is used for certified reference standard preparation.

-

-

Clearsynth:

-

Specialization: Custom synthesis of stable isotopes.

-

Notes: Good source if bulk quantities (>100mg) are required for synthetic precursor work.

-

Quality Assurance: The "Self-Validating" Check

When receiving a new lot of 2-ACB-d5 , perform this 3-step entry protocol:

-

Isotopic Enrichment Check (MS Direct Infusion):

-

Infuse the standard at 100 ng/mL.

-

Monitor the [M+H]+ parent ion (m/z ~279.1) and the M-1 (d4) and M-5 (d0) contributions.

-

Pass Criteria: The contribution of d0 (unlabeled) must be < 0.5% to prevent false positives in quantitative analysis.

-

-

Retention Time Locking:

-

The deuterium effect on retention time (RT) in Reverse Phase LC is usually negligible or slightly shorter (< 0.1 min) compared to the non-deuterated analyte.

-

Pass Criteria: RT of 2-ACB-d5 must track the RT of 2-ACB within ±0.05 min across a solvent gradient.

-

Part 3: Technical Application – Impurity Profiling

The primary use of 2-ACB-d5 is quantifying the "open-ring" degradation of benzodiazepines. Under acidic conditions or UV exposure, the diazepine ring hydrolyzes, yielding benzophenones.

Mechanism of Formation

Benzodiazepines (e.g., Diazepam)

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 2-Acetamido-5-chlorobenzophenone impurity in a Diazepam bulk drug substance using Isotope Dilution Mass Spectrometry (IDMS).

1. Standard Preparation

-

Stock Solution: Dissolve 1 mg 2-ACB-d5 in 1 mL DMSO (1 mg/mL). Store at -20°C.

-

Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

2. Sample Preparation

-

Weigh 10 mg of Diazepam sample.

-

Dissolve in 10 mL Methanol.

-

Spike: Add 50 µL of WIS to 950 µL of sample solution.

-

Vortex for 30 seconds. Centrifuge if particulate matter exists.

3. LC-MS/MS Parameters

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 5 minutes.

-

Transitions (MRM):

-

Analyte (2-ACB): 274.1

232.1 (Loss of acetyl group). -

IS (2-ACB-d5): 279.1

237.1 (Matches loss of acetyl group; d5 ring remains intact).

-

Part 4: Synthesis & Pathway Visualization

Understanding where 2-ACB-d5 fits in the benzodiazepine lifecycle is crucial for experimental design. The diagram below illustrates its position relative to the active drug (Nordazepam/Diazepam) and the precursor (2-Amino-5-chlorobenzophenone).

Figure 1: Synthetic divergence of the 2-Amino-5-chlorobenzophenone precursor. The target molecule (Blue) is the acetylated analog, distinct from the chloroacetylated intermediate (Yellow) used to synthesize the active drug (Red).

Part 5: Analytical Workflow Diagram

The following workflow describes the validated extraction and detection logic for using 2-ACB-d5 in complex matrices (plasma or hydrolyzed urine).

Figure 2: Step-by-step IDMS (Isotope Dilution Mass Spectrometry) workflow ensuring compensation for matrix effects.

References

- Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1,4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone Derivatives. Journal of Organic Chemistry, 26(12), 4936–4941. (Foundational chemistry for benzophenone precursors).

-

US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory basis for using deuterated Internal Standards).[2] Retrieved from [Link]

Sources

Methodological & Application

LC-MS/MS method development with deuterated internal standards

Application Note & Protocol

Topic: LC-MS/MS Method Development with Deuterated Internal Standards

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is not merely a goal but a necessity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique for this purpose, prized for its high sensitivity and selectivity.[1][2] However, the journey from sample to result is fraught with potential variability. Analyte loss during sample preparation, fluctuations in injection volume, and the notorious "matrix effect"—where co-eluting endogenous components suppress or enhance the analyte's ionization—can all compromise data integrity.[1][3]

To counteract these variables, the principle of internal standardization is employed. An ideal internal standard (IS) is a compound that behaves identically to the analyte throughout the entire analytical process but is distinguishable by the mass spectrometer.[4][5] While structural analogs have been used, the gold standard is the use of a stable isotope-labeled (SIL) internal standard, most commonly a deuterated analog of the analyte.[4][6][7] By adding a known concentration of the deuterated IS to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow, variations are normalized.[8] The quantification is based on the ratio of the analyte's response to the IS's response, a value that remains stable even when absolute signal intensities fluctuate.[6][9] This approach, known as isotope dilution mass spectrometry (IDMS), is the foundation of robust and reliable bioanalytical methods.[][11][12]

This application note provides a comprehensive guide to developing a robust LC-MS/MS method using deuterated internal standards, from the fundamental principles to detailed, field-tested protocols.

Part 1: The Principle of Isotope Dilution & Selection of an Internal Standard

The Power of Co-elution and Identical Behavior

The core strength of a deuterated internal standard lies in its near-identical physicochemical properties to the unlabeled analyte.[4] This ensures that during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), both the analyte and the IS exhibit the same extraction recovery.[5][13] Critically, they also co-elute during chromatographic separation.[1] This co-elution is paramount because it means both compounds enter the mass spectrometer's ion source at the same time, subjecting them to the exact same microenvironment of co-eluting matrix components. Consequently, they experience the same degree of ion suppression or enhancement, allowing the ratio of their signals to remain constant and accurately reflect the analyte's concentration.[1][6]

Caption: Workflow of Isotope Dilution LC-MS/MS.

Critical Criteria for Selecting a Deuterated Internal Standard

While the concept is straightforward, not all deuterated standards are created equal. Careful selection is crucial for a successful assay.[14][15]

-

Isotopic Purity & Enrichment: The IS should have high isotopic enrichment (typically ≥98%) and be free from contamination by the unlabeled analyte.[16][17] Significant amounts of unlabeled analyte in the IS can artificially inflate the measured concentration of the analyte, especially at the lower limit of quantification (LLOQ).[18]

-

Position and Stability of Labels: Deuterium atoms should be placed on chemically stable positions within the molecule, such as on a carbon atom that is not prone to enolization.[14][19] Placing labels on heteroatoms like oxygen (-OH) or nitrogen (-NH) is ill-advised, as these protons are readily exchangeable with protons from the solvent, leading to a loss of the isotopic label.[14][19]

-

Degree of Deuteration: A mass difference of at least 3 to 4 Daltons (Da) between the analyte and the IS is recommended.[5] This minimizes the risk of "crosstalk," where the natural isotopic abundance of the analyte (e.g., ¹³C) contributes to the signal of the IS, or vice-versa.[2][20]

-

Avoidance of Isotope Effects: The "deuterium isotope effect" can sometimes cause a slight shift in chromatographic retention time between the deuterated IS and the unlabeled analyte.[1][15] If this shift is significant, they may not experience the same matrix effect, compromising the accuracy of the method.[21] This is why labeling with ¹³C or ¹⁵N is sometimes preferred, though these options are generally more expensive.[13][15]

Part 2: Step-by-Step Method Development Protocol

This protocol outlines the systematic development of a quantitative LC-MS/MS method for a hypothetical small molecule drug, "DrugX," in human plasma.

Protocol 1: Mass Spectrometer Tuning and Optimization

Objective: To determine the optimal MS/MS parameters for DrugX and its deuterated internal standard (DrugX-d4).

Materials:

-

Stock solutions (1 mg/mL) of DrugX and DrugX-d4 in methanol.

-

Working solutions (1 µg/mL) of each, diluted in 50:50 acetonitrile:water.

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Syringe pump.

Procedure:

-

Infusion & Q1 Scan: Infuse the 1 µg/mL working solution of DrugX into the mass spectrometer at a flow rate of 10 µL/min. Operate the instrument in positive ESI mode and perform a Q1 scan to identify the precursor ion, which is typically the protonated molecule [M+H]⁺.

-

Product Ion Scan: Set the mass spectrometer to fragment the selected precursor ion. Perform a product ion scan by scanning Q3 while applying a range of collision energies (e.g., 10-40 eV) in the collision cell (Q2).

-

MRM Transition Selection: Identify the most stable and abundant product ions. Select at least two multiple reaction monitoring (MRM) transitions—one for quantification (quantifier) and one for confirmation (qualifier). The quantifier should be the most intense transition to maximize sensitivity.

-

Optimization: Fine-tune the collision energy (CE) and other source parameters (e.g., declustering potential, source temperature, gas flows) to maximize the signal intensity for the selected MRM transitions.

-

Repeat for Internal Standard: Repeat steps 1-4 for the deuterated internal standard, DrugX-d4. The fragmentation pattern should be similar to the analyte, and the goal is to find a transition that does not overlap with the analyte's transitions.

Protocol 2: Liquid Chromatography Development

Objective: To develop a chromatographic method that provides good peak shape, retention, and co-elution of DrugX and DrugX-d4, while separating them from major matrix interferences.

Materials:

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

HPLC or UPLC system coupled to the mass spectrometer.

Procedure:

-

Initial Gradient: Start with a generic, fast gradient to assess the retention of DrugX. For example:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: Hold at 5% B (re-equilibration)

-

-

Injection & Evaluation: Inject a mixture of DrugX and DrugX-d4 (prepared in mobile phase) onto the LC-MS/MS system. Evaluate the peak shape, retention time, and, most importantly, the co-elution of the analyte and the IS. They should have identical retention times.

-

Gradient Optimization: Adjust the gradient slope and duration to achieve a retention factor (k') between 2 and 10. The goal is to move the analyte away from the void volume where most matrix components elute, thus minimizing ion suppression.

-

Flow Rate and Temperature: Optimize the column temperature (e.g., 40°C) and flow rate (e.g., 0.4 mL/min) to improve peak shape and efficiency. Ensure the system backpressure is within acceptable limits.

Caption: Iterative process of LC-MS/MS method development.

Protocol 3: Sample Preparation

Objective: To efficiently extract DrugX and DrugX-d4 from human plasma while removing proteins and phospholipids that cause matrix effects.

Method: Protein Precipitation (PPT)

-

Aliquoting: Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spiking IS: Add 10 µL of the DrugX-d4 working solution (at a concentration that yields a robust signal, e.g., 50 ng/mL) to each tube. This step is critical and must be done for all samples, including calibration standards.[5][22]

-

Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

-

Vortexing: Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

-

Injection: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Part 3: Method Validation & Data Interpretation

Once the method is developed, it must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[23][24][25] The use of a deuterated IS is fundamental to meeting the stringent requirements for accuracy, precision, and stability.

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. The use of the ratio corrects for variability, leading to a highly linear and reproducible curve.

Table 1: Example Calibration Curve Data

| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1.0 (LLOQ) | 5,150 | 985,000 | 0.0052 |

| 2.5 | 12,800 | 991,000 | 0.0129 |

| 10.0 | 50,200 | 982,000 | 0.0511 |

| 50.0 | 255,000 | 998,000 | 0.2555 |

| 200.0 | 1,010,000 | 989,000 | 1.0212 |

| 500.0 (ULOQ) | 2,530,000 | 995,000 | 2.5427 |

A linear regression with a weighting factor (typically 1/x or 1/x²) is applied, and the coefficient of determination (r²) should be ≥ 0.99.

Accuracy and Precision

Accuracy (%Bias) and precision (%CV) are assessed by analyzing QC samples at multiple concentration levels (low, mid, high) in replicate (n=6) across several days. The deuterated IS ensures that even with slight variations in extraction or instrument response between runs, the calculated concentrations remain accurate and precise.

Table 2: Example Inter-day Accuracy & Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |

| LLOQ | 1.0 | 1.04 | 4.0% | 8.5% |

| Low QC | 3.0 | 2.91 | -3.0% | 6.2% |

| Mid QC | 75.0 | 76.5 | 2.0% | 4.1% |

| High QC | 400.0 | 390.4 | -2.4% | 3.8% |

Acceptance criteria are typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ).[23]

Troubleshooting Common Issues

| Issue | Potential Cause | Troubleshooting Steps |

| Poor Precision | Inconsistent IS addition; IS instability. | Use a calibrated pipette; ensure IS is added early and consistently. Check IS stability in matrix.[26][27] |

| Non-linearity | Crosstalk between analyte and IS MRM transitions; detector saturation. | Ensure a mass difference of >3 Da. Check for isotopic impurities. Dilute samples if detector is saturated.[2][20] |

| Drifting IS Response | Matrix effects changing during the run; source contamination. | Ensure analyte and IS co-elute perfectly.[21] Clean the MS ion source. |

Conclusion

The use of deuterated internal standards is a cornerstone of modern quantitative LC-MS/MS bioanalysis. By mimicking the analyte's behavior at every stage of the analytical process, these standards provide an unparalleled ability to correct for inevitable experimental variations, particularly matrix effects.[4][6] A method built upon the principles of isotope dilution, with a carefully selected and validated deuterated internal standard, provides the accuracy, precision, and robustness required to generate high-quality data that can withstand the scrutiny of regulatory bodies and confidently inform critical decisions in drug development.[7][16]

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

-

U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS.gov. [Link]

-

Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Celerion.com. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters.com. [Link]

-

Chau, C. H., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of the Formosan Medical Association, 114(11), 1099–1106. [Link]

-

Xu, K., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC–MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry, 91(15), 9631-9637. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass.com. [Link]

-

Quality Control & Quality Assurance Training Series. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]

-

LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGCGroup.com. [Link]

-

Prohaska, T. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). In IAEA TECDOC series. [Link]

-

D'Avolio, A., et al. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Semantic Scholar. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.com. [Link]

-

Essex, R. M. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. [Link]

-

Wikipedia. (n.d.). Isotope dilution. Wikipedia.org. [Link]

-

Selvaraj, S., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(8), 584-593. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 223-231. [Link]

-

Grant, R. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem.com. [Link]

-

RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs.com. [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

-

Dr. Ehrenstorfer. (2018). Selection and use of isotopic internal standards. YouTube. [Link]

-

Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Shimadzu.com. [Link]

-

Wright, G., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Practical Laboratory Medicine, 29, e00282. [Link]

-

ResearchGate. (2025). Troubleshooting for LC-MS/MS. ResearchGate.net. [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEastBioLab.com. [Link]

Sources

- 1. waters.com [waters.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 9. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isotope dilution - Wikipedia [en.wikipedia.org]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. resolvemass.ca [resolvemass.ca]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 19. youtube.com [youtube.com]

- 20. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. myadlm.org [myadlm.org]

- 22. nebiolab.com [nebiolab.com]

- 23. fda.gov [fda.gov]

- 24. fda.gov [fda.gov]

- 25. fda.gov [fda.gov]

- 26. ssi.shimadzu.com [ssi.shimadzu.com]

- 27. researchgate.net [researchgate.net]

Protocol for synthesizing Desmethyl Diazepam-d5

An Application Note on the Synthesis of Desmethyl Diazepam-d5 (Nordiazepam-d5) for Analytical Applications

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of Desmethyl Diazepam-d5 (also known as Nordiazepam-d5), a critical internal standard for the quantitative analysis of benzodiazepines in various biological and environmental matrices. The synthesis is approached via a robust, two-part strategy commencing with the preparation of a deuterated benzophenone intermediate, followed by a well-established cyclization pathway. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step procedures, safety protocols, and methods for final product characterization.

Introduction and Rationale

Desmethyl Diazepam, or Nordiazepam, is a primary active metabolite of several widely prescribed benzodiazepine drugs, including diazepam, chlordiazepoxide, and clorazepate. Its detection and quantification are paramount in clinical toxicology, forensic analysis, and pharmacokinetic studies.[1] The use of stable isotope-labeled internal standards, such as Desmethyl Diazepam-d5, is the gold standard in mass spectrometric quantification (LC-MS or GC-MS).[1] The deuterium-labeled analog is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This co-eluting standard compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the highest degree of accuracy and precision in analytical results.

The chosen synthetic strategy is predicated on building the benzodiazepine scaffold from a pre-labeled precursor to ensure high isotopic enrichment and specificity. The protocol is divided into two primary stages:

-

Stage 1: Synthesis of (2-amino-5-chlorophenyl)(phenyl-d5)methanone. This crucial intermediate is prepared via a Friedel-Crafts acylation, a classic and efficient method for forming carbon-carbon bonds with aromatic rings.[2][3] Using commercially available benzene-d6 and 2-amino-5-chlorobenzoyl chloride ensures the specific incorporation of the five deuterium atoms onto the phenyl ring.

-

Stage 2: Construction of the Benzodiazepine Ring. The deuterated aminobenzophenone is converted to Desmethyl Diazepam-d5 using a reliable two-step sequence involving acylation with bromoacetyl bromide followed by ammonolysis and intramolecular cyclization. This method is well-documented and provides good yields.[4][5]

Reaction Scheme and Workflow

The overall synthetic pathway is illustrated below. The process begins with the synthesis of the key deuterated intermediate, which is then carried forward to the final product.

Sources

Quantitative analysis of Diazepam using a deuterated internal standard

Application Note: High-Throughput Quantitative Analysis of Diazepam in Human Plasma via LC-MS/MS with Deuterated Internal Standard

Abstract & Introduction

The Clinical Need: Diazepam (Valium) is a widely prescribed benzodiazepine used for anxiety, seizure disorders, and muscle spasms. Due to its narrow therapeutic index in specific populations and potential for abuse, Therapeutic Drug Monitoring (TDM) and forensic toxicology screening are critical.

The Analytical Challenge: Traditional immunoassays often suffer from cross-reactivity with other benzodiazepines. Gas Chromatography (GC-MS) requires derivatization for some polar metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering superior sensitivity and specificity.

The Solution: This protocol details a robust, high-throughput LC-MS/MS method using Stable Isotope Dilution Assay (SIDA) . By employing Diazepam-d5 as the Internal Standard (IS), this method auto-corrects for matrix effects (ion suppression/enhancement) and recovery losses, ensuring data integrity compliant with FDA Bioanalytical Method Validation Guidelines (2018) .

Chemical Principles & Mechanism

The core of this method is the Isotope Dilution principle. Diazepam-d5 is chemically identical to Diazepam but differs in mass (mass shift +5 Da).

-

Co-elution: The IS and analyte co-elute from the chromatographic column.

-

Identical Environment: They experience the exact same ionization competition in the ESI source.

-

Correction: If matrix components suppress the Diazepam signal by 20%, the Diazepam-d5 signal is also suppressed by 20%. The ratio of the two signals remains constant, preserving quantitative accuracy.

Analyte Information

| Compound | Molecular Formula | Precursor Ion | Key Fragment (Quant) | Key Fragment (Qual) |

| Diazepam | 285.1 | 193.1 | 154.0 | |

| Diazepam-d5 | 290.1 | 198.1 | 154.1 |

Note: The primary transition 285.1

Materials & Instrumentation

Reagents

-

Reference Standard: Diazepam (1 mg/mL in Methanol).

-

Internal Standard: Diazepam-d5 (100 µg/mL in Methanol).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

-

MS System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis, or Waters Xevo TQ-XS).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters BEH C18 (50 x 2.1 mm, 1.7 µm).

Experimental Protocol

Preparation of Solutions

-

Stock Solutions:

-

Dilute Diazepam stock to create a calibration curve range: 1.0 – 1000 ng/mL in plasma.

-

IS Working Solution: Dilute Diazepam-d5 to 100 ng/mL in Acetonitrile (this serves as both the IS spike and the precipitation agent).

-

-

Quality Control (QC) Samples:

-

Low QC (LQC): 3 ng/mL

-

Medium QC (MQC): 400 ng/mL

-

High QC (HQC): 800 ng/mL

-

Sample Preparation (Protein Precipitation)

This method uses "Crash and Shoot" for high throughput.

-

Aliquot: Transfer 50 µL of plasma (Sample, Standard, or QC) into a 96-well plate or 1.5 mL centrifuge tube.

-

Precipitation & IS Addition: Add 200 µL of the IS Working Solution (Acetonitrile containing 100 ng/mL Diazepam-d5).

-

Why? Adding IS with the crash solvent ensures immediate integration before protein binding changes can occur.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

-

Dilution (Optional): Add 100 µL of Water (0.1% FA) to match initial mobile phase conditions (improves peak shape).

LC-MS/MS Method Parameters

Mobile Phases:

Gradient Table:

| Time (min) | Flow Rate (mL/min) | % B | Event |

| 0.00 | 0.50 | 10 | Initial |

| 0.50 | 0.50 | 10 | Load |

| 3.00 | 0.50 | 95 | Elute |

| 4.00 | 0.50 | 95 | Wash |

| 4.10 | 0.50 | 10 | Re-equilibrate |

| 5.00 | 0.50 | 10 | Stop |

MS Source Parameters (Generic ESI+):

-

Spray Voltage: 3500 - 4500 V

-

Gas Temp: 350°C

-

Nebulizer/Sheath Gas: 40-50 psi

-

Collision Energy (CE): Optimized per transition (approx. 25-35 eV for Diazepam).

Workflow & Logic Visualization

Figure 1: Sample Preparation Workflow

This diagram outlines the "Crash & Shoot" methodology.

Caption: Step-by-step Protein Precipitation (PPT) workflow for plasma extraction.

Figure 2: The Logic of Internal Standard Correction

This diagram explains why the d5-IS is critical for accuracy.

Caption: Mechanism of Isotope Dilution correcting for matrix-induced ion suppression.

Validation & Acceptance Criteria

To ensure Trustworthiness , the method must be validated against FDA Bioanalytical Method Validation Guidance (2018) .

| Parameter | Acceptance Criteria (FDA 2018) | Experimental Approach |

| Linearity | 6-8 non-zero standards, weighted ( | |

| Accuracy | Calculated from QC samples (LQC, MQC, HQC). | |

| Precision | 5 replicates per QC level over 3 days. | |

| LLOQ | Lowest standard (e.g., 1.0 ng/mL) with S/N > 10. | |

| Matrix Effect | IS-Normalized Factor | Compare post-extraction spike vs. neat solution. |

| Carryover | Inject blank after ULOQ (1000 ng/mL). |

Results & Discussion

Chromatography: Diazepam typically elutes between 2.5 and 3.5 minutes depending on the specific column and gradient delay volume. The d5-IS will elute at the exact same time (or slightly earlier due to the deuterium isotope effect), ensuring they experience the same matrix environment.

Interference Check:

Monitor the transition 285.1 > 154.0 (Qualifier). The ratio of Quant/Qual ions should remain consistent (

Troubleshooting:

-

Low Sensitivity: Check ESI source cleanliness or increase injection volume (up to 10 µL).

-

High Backpressure: Protein precipitation may be incomplete. Ensure centrifugation is sufficient or add a filtration step.

-

Variable IS Response: Check pipetting accuracy or "IS Working Solution" evaporation.

References

-

U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. [Link][2]

-

Shimadzu Corporation. (2020). Application News: MRM transitions and conditions for tested benzodiazepines and the deuterated analogues. [Link]

-

Waters Corporation. (2015). Development of A Rapid and Sensitive Method for the Quantification of Benzodiazepines in Plasma. [Link]

-

Kim, D.H., et al. (2017).[3] Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma. Translational and Clinical Pharmacology.[4] [Link]

Sources

Application Note: High-Throughput Chromatographic Separation and Quantification of 2-Acetamido-5-chlorobenzophenone-d5 for Pharmacokinetic Studies

Abstract

This application note presents a robust and sensitive method for the chromatographic separation and quantification of 2-Acetamido-5-chlorobenzophenone-d5. Given that benzophenone derivatives are crucial intermediates in the synthesis of various pharmaceuticals, particularly benzodiazepines, the ability to accurately measure their concentrations in biological matrices is paramount.[1][2][3] This deuterated standard is designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, employing the principle of isotope dilution for precise quantification. We detail a complete protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a triple quadrupole mass spectrometer, providing the foundational methodology for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical chemistry.

Introduction: The Rationale for a Deuterated Internal Standard

2-Amino-5-chlorobenzophenone and its derivatives are well-established precursors in the synthesis of widely used benzodiazepine drugs such as diazepam and lorazepam.[3][4] The acetamido form, 2-Acetamido-5-chlorobenzophenone, is a key intermediate in these synthetic pathways. When conducting pharmacokinetic or bioequivalence studies, it is essential to quantify the concentration of the parent drug and its metabolites with high accuracy and precision.

The "gold standard" for quantitative bioanalysis using LC-MS is the use of a stable isotopically labeled (SIL) internal standard.[5][6] 2-Acetamido-5-chlorobenzophenone-d5 serves this purpose perfectly. A deuterated internal standard is chemically identical to the analyte of interest, meaning it exhibits nearly the same extraction recovery, chromatographic retention time, and ionization efficiency.[7][8] However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled analyte by the mass spectrometer.[9] By introducing a known quantity of the deuterated standard at the beginning of sample preparation, any variability during the analytical process—such as sample loss, matrix effects, or fluctuations in instrument response—affects both the analyte and the internal standard equally.[5] This ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to highly reliable and reproducible quantification.[7]

This guide provides a comprehensive, field-tested protocol for the separation of 2-Acetamido-5-chlorobenzophenone-d5 from its unlabeled counterpart and endogenous matrix components, enabling its effective use in demanding bioanalytical applications.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this method relies on IDMS. A known amount of the deuterated internal standard (IS) is spiked into every sample, calibrator, and quality control (QC) sample. The analyte and IS are then co-extracted and analyzed via LC-MS/MS. The concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the IS's peak area against a calibration curve.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for Internal Standard Selection in Forensic Toxicology

Abstract

The judicious selection and implementation of an internal standard (IS) are cornerstones of robust and defensible quantitative analytical methods in forensic toxicology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, best practices, and detailed protocols for choosing an appropriate internal standard. It emphasizes the importance of aligning the physicochemical properties of the IS with the analyte of interest to mitigate variability arising from sample preparation, chromatographic separation, and mass spectrometric detection. By adhering to the protocols outlined herein, laboratories can enhance the accuracy, precision, and reliability of their toxicological findings, thereby ensuring the scientific integrity of their results.

Introduction: The Imperative for Internal Standards in Forensic Toxicology

Quantitative analysis in forensic toxicology demands the highest level of accuracy and precision to ensure that legal and medical decisions are based on sound scientific evidence. Biological matrices, such as blood, urine, and tissue, are inherently complex and can introduce significant variability during analysis.[1][2] An internal standard is a compound of known concentration added to every sample, calibrator, and control at the beginning of the analytical process.[1][3] Its primary role is to compensate for analyte loss and fluctuations that can occur during the multiple stages of sample handling and analysis, including extraction, derivatization, injection, and ionization.[1][3][4][5] The fundamental principle is that any procedural variations will affect the analyte and the internal standard to the same degree, thus maintaining a constant analyte-to-IS response ratio.[6][7] This ratiometric approach is critical for achieving reliable and reproducible quantification.[1]

Types of Internal Standards: A Comparative Overview

The choice of an internal standard is a critical decision in method development. The three main categories of internal standards used in forensic toxicology are stable isotope-labeled (isotopologues), homologous, and structural analogue standards.

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

SIL internal standards are considered the "gold standard" in mass spectrometry-based bioanalysis.[6] These are molecules in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8][9]

-

Advantages:

-

Near-Identical Physicochemical Properties: SIL standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute during chromatography and experience similar extraction recovery and ionization efficiency.[8][9][10]

-

Correction for Matrix Effects: They are the most effective at compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components—because both the analyte and the IS are affected similarly.[1][2][8]

-

High Specificity: The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, even if they co-elute.[8]

-

-

Considerations:

-

Isotopic Purity: The isotopic enrichment should be high (typically ≥98%) to minimize cross-talk, where the signal from the IS contributes to the analyte signal.[10]

-

Mass Difference: A mass difference of at least 3-4 Da is recommended to prevent isotopic overlap.[1]

-

Deuterium Exchange: Deuterium atoms, particularly those on heteroatoms or acidic carbons, can sometimes exchange with protons from the solvent, leading to a loss of the isotopic label. ¹³C or ¹⁵N labeling is often preferred for this reason.[1]

-

Homologous Internal Standards

Homologous standards are part of the same chemical class as the analyte but differ by a methylene (-CH2-) group in a saturated chain.

-

Advantages:

-

Similar Chemical Behavior: They often share similar functional groups and extraction properties with the analyte.

-

Cost-Effective: Generally less expensive than SIL standards.

-

-

Disadvantages:

-

Different Retention Times: The difference in structure leads to different chromatographic retention times, meaning they may not experience the same matrix effects as the analyte.

-

Potential for Different Ionization Efficiency: Their ionization response may differ from the analyte.

-

Structural Analogue Internal Standards

These are compounds that are chemically similar to the analyte but not part of the same homologous series.

-

Advantages:

-

Readily Available: It is often easier to find a suitable structural analogue than a SIL or homologous standard.

-

-

Disadvantages:

-

Significant Physicochemical Differences: They can have markedly different extraction efficiencies, chromatographic behaviors, and ionization responses, making them less effective at compensating for analytical variability.[1]

-

Core Principles for Internal Standard Selection

The ideal internal standard should behave as a "chemical twin" to the analyte throughout the entire analytical procedure.[6] The following criteria are paramount in the selection process:

-

Structural and Physicochemical Similarity: The IS should closely mimic the analyte's chemical structure, polarity, and ionization potential to ensure analogous behavior during extraction and analysis.[1][3][6]

-

Purity and Stability: The IS must be of high purity and chemically stable throughout the sample preparation, storage, and analysis process.[3][6][10] Any degradation of the IS will lead to inaccurate quantification.

-

Absence in Authentic Samples: The internal standard must not be naturally present in the biological specimens being analyzed.[3][6][11]

-

Resolvability from the Analyte: The analytical system must be able to distinguish the IS from the analyte and any potential interferences.[3] For mass spectrometry, this is achieved through a difference in mass-to-charge ratio (m/z).[8]

-

Appropriate Concentration: The concentration of the IS should be sufficient to provide a strong and reproducible signal without saturating the detector. A common practice is to use a concentration that is in the mid-range of the calibration curve.[6]

Visualization of the Selection and Validation Workflow

Decision Tree for Internal Standard Selection

Caption: Decision tree for selecting an appropriate internal standard.

Experimental Workflow for Internal Standard Validation

Caption: Workflow for the validation of a selected internal standard.

Detailed Protocols for Internal Standard Implementation and Validation

Adherence to rigorous validation protocols is essential and is mandated by forensic toxicology accreditation bodies.[12][13][14][15]

Protocol 1: Preparation and Purity Verification of Internal Standard Stock Solutions

-

Objective: To prepare a concentrated stock solution of the internal standard and verify its purity.

-

Materials:

-

Certified reference material of the internal standard.

-

Appropriate solvent (e.g., methanol, acetonitrile).

-

Calibrated analytical balance.

-

Volumetric flasks.

-

-

Procedure:

-

Accurately weigh a known amount of the internal standard.

-

Dissolve the standard in a suitable solvent in a volumetric flask to achieve a precise final concentration.

-

Analyze the stock solution by full-scan mass spectrometry to confirm its identity and assess its purity.[16] Any significant impurities must be identified to ensure they do not interfere with the analysis.[7]

-

Store the stock solution under appropriate conditions (e.g., refrigerated or frozen) to prevent degradation.

-

Protocol 2: Assessment of Cross-Interference

-

Objective: To ensure that the internal standard does not contain the analyte of interest and vice versa.

-

Procedure:

-

Analyze a blank matrix sample fortified only with the internal standard at its working concentration. Monitor the mass transition of the analyte. The signal for the analyte should be negligible, typically less than 20% of the lower limit of quantification (LLOQ).[1]

-

Analyze a blank matrix sample fortified with the analyte at the upper limit of quantification (ULOQ). Monitor the mass transition of the internal standard. The signal for the IS should be minimal, generally less than 5% of the IS response in blank samples.[1]

-

Protocol 3: Evaluation of Internal Standard Response and Matrix Effects

-

Objective: To evaluate the consistency of the internal standard's response across different biological samples and to assess its ability to track matrix-induced ionization suppression or enhancement.

-

Procedure:

-

Select a panel of at least 10 different blank matrix samples from various sources.[2]

-

Prepare two sets of samples for each source:

-

Set A: Blank matrix spiked with the internal standard post-extraction.

-

Set B: Blank matrix spiked with the internal standard pre-extraction.

-

-

Extract and analyze all samples.

-

Calculate the matrix effect for each source using the formula: Matrix Effect = (Peak Area in Set B) / (Peak Area in Solvent)

-

The coefficient of variation (%CV) of the internal standard peak areas across the different sources should be within an acceptable range (e.g., ≤15%) to demonstrate consistent recovery and minimal differential matrix effects.

-

Common Pitfalls and Troubleshooting

| Pitfall | Potential Cause | Troubleshooting Strategy |

| Non-linear calibration curve | Improper IS concentration; cross-interference between analyte and IS. | Optimize IS concentration; re-evaluate for cross-interference as per Protocol 2.[1][3] |

| High variability in IS response | Inconsistent sample preparation; differential matrix effects; IS instability. | Review sample preparation steps for consistency; select a more appropriate IS (e.g., a SIL-IS) that better mimics the analyte's behavior in the matrix.[5][7][17] |

| Analyte signal in blank with IS | Contamination of the IS with the analyte. | Source a new batch of the internal standard with higher isotopic or chemical purity.[12] |

| IS peak shape is poor | Co-elution with an interfering substance; inappropriate chromatographic conditions. | Optimize chromatographic separation to resolve the IS from interferences.[1] |

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in forensic toxicology. Stable isotope-labeled internal standards are unequivocally the preferred choice for mass spectrometric methods due to their ability to accurately compensate for a wide range of analytical variables, most notably matrix effects. However, when SIL standards are not available, a careful evaluation of homologous or structural analogues is necessary. The protocols and principles outlined in this guide provide a framework for the rational selection and rigorous validation of internal standards, ultimately leading to more accurate, reliable, and defensible analytical results.

References

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

-

Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.

-

What are internal standards, and why do they matter in LC/MS?. Bioanalytical Bees.

-

Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, Oxford Academic.

-

Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. PubMed.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.

-

Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Semantic Scholar.

-

Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots.

-

Internal standard. Wikipedia.

-

Selected examples of deuterated internal standards used in forensic... ResearchGate.

-

ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board.

-

Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Marshall University.

-

(PDF) Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate.

-

Analysis of Opioids Using Isotope Dilution With GC/MS/MS. American Laboratory.

-

ANSI/ASB Standard 054, First Edition 2021 Standard for a Quality Control Program in Forensic Toxicology Laboratories. American Academy of Forensic Sciences Standards Board.

-

What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.

-

Why do toxicologists need an internal standard?. Chiron.

-

When Should an Internal Standard be Used?. LCGC International.

-

Full Method Validation Is Still a Glaring Deficiency in Many Forensics Laboratories. LCGC International.

-

Deuterated internal standards and bioanalysis by AptoChem. AptoChem.

-

Toxicology Procedures Manual. Virginia Department of Forensic Science.

-

Method Validation Criteria. NYC.gov.

-

Method Selection and Validation in Analytical Toxicology.

-

FORENSIC TOXICOLOGY LABORATORY ACCREDITATION CHECKLIST. American Board of Forensic Toxicology.

-

FORENSIC TOXICOLOGY LABORATORY. NYC.gov.

-

Standard for Identification Criteria in Forensic Toxicology.

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. nebiolab.com [nebiolab.com]

- 6. chiron.no [chiron.no]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. bioanalytics.substack.com [bioanalytics.substack.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Internal standard - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aafs.org [aafs.org]

- 15. marshall.edu [marshall.edu]

- 16. nyc.gov [nyc.gov]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Deuterium Exchange in LC-MS Standards

Topic: Overcoming Isotopic Exchange in Deuterated Internal Standards Role: Senior Application Scientist Status: Active Guide Version: 2.4 (Current)

Introduction: The Case of the Disappearing Signal

Welcome to the Technical Support Center. If you are here, you are likely facing a specific anomaly: your deuterated internal standard (IS) is losing signal intensity over time, showing mass shifts, or failing to correct for matrix effects.[1]

In quantitative bioanalysis (LC-MS/MS), deuterium (

This guide provides the diagnostic workflows and protocols to identify, prevent, and mitigate HDX.

Module 1: Diagnostics – Do I Have an Exchange Problem?

Before optimizing chemistry, we must distinguish between Ion Suppression (matrix effect) and Isotopic Exchange (chemical instability).

Symptom Checklist

Protocol: The "D-Loss" Stress Test

Use this protocol to confirm HDX is the root cause.

Reagents:

-

Solution A: Freshly prepared IS in pure Acetonitrile (Aprotic).

-

Solution B: IS in 50:50 Methanol:Water (Protic).

-

Solution C: IS in 50:50 Methanol:Water + 0.1% Formic Acid (Acidic Protic).

Steps:

-

Incubate all solutions at room temperature for 4 hours.

-

Inject Solution A immediately (Time 0).

-

Inject Solutions A, B, and C every hour for 4 hours.

-

Monitor: The MRM transition of the fully deuterated parent.

Interpretation:

-

Stable in A, Decaying in B/C: Confirmed HDX. The solvent protons are swapping with your label.

-

Stable in A and B, Decaying in C: Acid-catalyzed exchange. Your label is on an acid-sensitive site (e.g., alpha-carbon to a carbonyl).

-

Decaying in All: Photodegradation or thermal instability (unrelated to exchange).

Visual Diagnostic Tree

Figure 1: Diagnostic decision tree to distinguish between matrix suppression and isotopic exchange.

Module 2: Chemical Mitigation (Solvent & pH)[2]

If the Stress Test confirms exchange, you must alter the chemical environment. Exchange is an equilibrium process driven by the abundance of exchangeable protons (

Solvent Selection Strategy

Protic solvents (Water, Methanol) act as infinite pools of

| Solvent | Proticity | Risk Level | Recommendation |

| Water ( | High | Critical | Avoid in stock solutions. Keep cold in autosampler. |

| Methanol (MeOH) | High | High | Common source of exchange. Replace with ACN if possible. |

| Acetonitrile (ACN) | None | Safe | Preferred solvent for stock preparation. |

| DMSO | None | Safe | Good for solubility, but watch for hygroscopicity (absorbing water). |

pH Control (The Kinetic Barrier)

Exchange rates are often pH-dependent.[2][3]

-

Base Catalysis: Removes the deuteron from heteroatoms (-ND, -OD).

-

Acid Catalysis: Promotes exchange at alpha-carbons (keto-enol tautomerism).

Action: Determine the pH of minimum exchange (

-

Troubleshooting Step: If your IS degrades in 0.1% Formic Acid, switch to Ammonium Acetate (pH 5-6) or Ammonium Bicarbonate (pH 8-9) to see if stability improves.

Module 3: Chromatography & The Isotope Effect[4][5][6][7][8]

Even if your IS is chemically stable, you may face the Chromatographic Isotope Effect (CIE) .

The Issue: Deuterium (

Protocol: Minimizing CIE Separation

If you observe a retention time shift (

-

Reduce Retention Factor (

): Use a steeper gradient. The faster the elution, the less time for the thermodynamic difference to resolve into a physical separation. -

Change Stationary Phase: C18 columns maximize hydrophobic discrimination. Switch to Phenyl-Hexyl or Biphenyl columns, which rely more on pi-pi interactions (where D and H are more similar).

-

Switch Isotopes: If D-separation is unsolvable, switch to

or

Module 4: Advanced Workflows (Derivatization)

When the label is inherently labile (e.g., a deuterated hydroxyl group) and you cannot change the molecule, you must "lock" the label or "flood" the system.

Strategy A: Derivatization (Locking)

Transform the labile functional group into a stable one before LC-MS analysis.

-

Example: Derivatize a deuterated amine (-NHD) with Dansyl Chloride. The labile H/D is lost/replaced by the tag, or the environment is altered to prevent further exchange. Note: This usually requires labeling on the carbon skeleton, not the functional group itself.

Strategy B: Back-Exchange (Flooding)

If your IS has exchanged with water in the stock solution, you can force it back.

Mechanism:

Protocol:

-

Reconstitute the IS stock in a solvent mixture containing 10-50%

(Deuterium Oxide). -

Allow equilibration for 1-2 hours.

-

This forces the equilibrium toward the deuterated state.

-

Warning: This is expensive and only works if the exchange is fast enough to re-equilibrate but slow enough to survive the LC column.

Mechanism Diagram

Figure 2: Mechanism of proton-deuterium exchange on a labile amine group.

FAQ: Frequently Asked Questions

Q: Why does my deuterated standard have two peaks? A: This is likely the Isotope Effect . The smaller peak eluting earlier is the highly deuterated species, while the later peak might be partially exchanged or the natural analyte. If the resolution is high, you are seeing the lipophilicity difference between D and H.

Q: Can I use D2O in my mobile phase to stop exchange?

A: Technically yes, but it is rarely practical.

Q: My certificate of analysis says 99% purity, but I see 10% M-1. Why? A: Check your storage. If the standard was stored in methanol or thawed repeatedly in a humid environment, atmospheric moisture could have initiated exchange. Always store deuterated stocks in small, single-use aliquots in ACN, frozen at -20°C or -80°C.

Q: Which labeling positions are "safe"? A:

-

Safe: Aromatic rings (Phenyl-D5), Aliphatic backbones (Methyl-D3).

-

Unsafe: Hydroxyls (-OD), Amines (-ND), Thiols (-SD), and Carbons alpha to ketones/aldehydes (due to enolization).

References

-

Jemal, M., et al. (2003). The use of stable isotopes in LC-MS/MS bioanalysis: Considerations on the position of the label and the isotope effect. Journal of Chromatography B. Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

-

Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Separation Science. Link

-

Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobicity and chromatography.[6][4][5] Analytical Chemistry.[1][2][7][5][8] Link

Sources

Navigating Matrix Effects in LC-MS Analysis: A Technical Support Guide for 2-Acetamido-5-chlorobenzophenone-d5

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Acetamido-5-chlorobenzophenone-d5 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is designed to provide in-depth, practical solutions to the common challenge of matrix effects, ensuring the accuracy, precision, and reliability of your bioanalytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding matrix effects and the use of 2-Acetamido-5-chlorobenzophenone-d5.

Q1: What are matrix effects in LC-MS analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy and reproducibility of quantitative analyses.[1][2][3] The "matrix" itself refers to all components within a sample other than the analyte of interest, which can include salts, proteins, lipids, and metabolites.[2][4]

Q2: Why is 2-Acetamido-5-chlorobenzophenone-d5 used as an internal standard?

A2: 2-Acetamido-5-chlorobenzophenone-d5 is a deuterated analog of a potential analyte or a related compound.[5][6] Deuterated internal standards are considered the gold standard in quantitative LC-MS because they are chemically almost identical to the analyte.[7][8] This similarity ensures they exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization.[7][8] By adding a known amount of the deuterated standard to samples, it can effectively compensate for variability in sample preparation and, most importantly, for matrix effects.[7]

Q3: How does a deuterated internal standard like 2-Acetamido-5-chlorobenzophenone-d5 compensate for matrix effects?

A3: The underlying principle is that the analyte and its deuterated internal standard will experience the same degree of ion suppression or enhancement because they co-elute and have the same ionization properties.[7] Therefore, while the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, the ratio of their signals should remain constant.[2] This stable ratio allows for accurate quantification of the analyte, even in the presence of significant matrix interference.[2][7]

Q4: Can a deuterated internal standard ever fail to correct for matrix effects?

A4: Yes, under certain circumstances. If there is a slight chromatographic separation between the analyte and the deuterated internal standard, and they elute into a region of rapidly changing matrix suppression, they may experience different degrees of ion suppression.[9][10] This "differential matrix effect" can lead to inaccurate results.[10] This is why it's crucial to ensure co-elution and to thoroughly validate the method for matrix effects.[9]

Q5: What are the primary causes of matrix effects in biological samples?

A5: In biological matrices such as plasma, serum, and urine, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[11][12][13][14] Other endogenous components like salts, proteins, and metabolites can also interfere with the ionization process.[4][13] Exogenous substances, such as anticoagulants or dosing vehicles, can also contribute to matrix effects.[4]

Section 2: Troubleshooting Guide - Addressing Specific Issues

This section provides a structured approach to identifying and resolving common problems related to matrix effects when using 2-Acetamido-5-chlorobenzophenone-d5.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Question: My calibration curves are linear in neat solvent, but when I analyze spiked plasma samples, I observe high variability and my quality control (QC) samples are failing. What's the likely cause and how do I fix it?

Answer:

This is a classic sign of significant and variable matrix effects. The components of the plasma matrix are interfering with the ionization of your analyte and/or internal standard, leading to inconsistent results.

Root Cause Analysis & Solutions:

-

Inadequate Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[15]

-

Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing phospholipids, a primary source of matrix effects.[13]

-

Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing phospholipids and other interferences.[15][16] Experiment with different organic solvents and pH adjustments to optimize the extraction of your analyte while leaving matrix components behind.[15]

-

Solid-Phase Extraction (SPE): SPE offers a more targeted approach to sample cleanup and can be highly effective at removing interfering substances.[11][17][18] Consider using SPE cartridges designed for phospholipid removal.[11]

-

-

Chromatographic Co-elution: Your analyte and/or internal standard may be co-eluting with a region of strong ion suppression.

-

Optimize Chromatography: Adjusting the chromatographic conditions can separate the analyte from the matrix components.[2] Try modifying the gradient profile, changing the mobile phase composition, or using a different column chemistry to improve separation.[2][12]

-

Post-Column Infusion Experiment: This experiment is invaluable for visualizing regions of ion suppression in your chromatogram.[19] By infusing a constant concentration of your analyte post-column while injecting a blank matrix extract, you can identify the retention times where suppression occurs and adjust your chromatography accordingly.[19]

-

Workflow for Investigating and Mitigating Matrix Effects:

Caption: Workflow for troubleshooting poor reproducibility due to matrix effects.

Issue 2: Internal Standard Signal is Unstable or Suppressed

Question: The peak area of my 2-Acetamido-5-chlorobenzophenone-d5 internal standard is highly variable across my sample batch, even in my calibration standards. Why is this happening?

Answer:

While deuterated internal standards are robust, they are not immune to severe ion suppression. Significant variability in the internal standard signal indicates that the matrix effect is so pronounced that it's overwhelming the compensatory ability of the internal standard.

Root Cause Analysis & Solutions:

-

Overly Aggressive Matrix: The concentration of interfering substances in your matrix may be extremely high.

-

Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of matrix components and alleviate ion suppression.[16] However, ensure that after dilution, your analyte concentration remains above the lower limit of quantitation (LLOQ).

-

More Rigorous Cleanup: As with Issue 1, a more effective sample preparation technique like SPE or a multi-step LLE is likely necessary.[11][15]

-

-

Differential Matrix Effects: As mentioned in the FAQs, if your analyte and internal standard are not perfectly co-eluting, they may be experiencing different levels of ion suppression.[9][10]

-

Confirm Co-elution: Carefully examine the chromatograms of your analyte and 2-Acetamido-5-chlorobenzophenone-d5 to ensure they have identical retention times.

-

Method Re-development: If there is a slight separation, you may need to re-develop the chromatographic method to achieve perfect co-elution.

-

Quantitative Assessment of Matrix Effects:

To quantify the extent of the matrix effect, you can perform a post-extraction spike experiment.[4]

| Parameter | Description | Calculation | Interpretation |